molecular formula C17H19N5S B12247870 3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12247870
M. Wt: 325.4 g/mol
InChI Key: AQHZKZYZMOKHTP-UHFFFAOYSA-N
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Description

3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound and its derivatives have shown significant biological activities, including acting as dopamine and serotonin antagonists, making them useful in the development of antipsychotic drugs .

Preparation Methods

The synthesis of 3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves a multi-step procedure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with dopamine and serotonin receptors. By acting as an antagonist at these receptors, the compound can modulate neurotransmitter activity, which is beneficial in the treatment of psychiatric disorders. The molecular targets include dopamine D2 receptors and serotonin 5-HT2A receptors, among others .

Comparison with Similar Compounds

3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:

    3-(Piperazin-1-yl)-1,2-benzothiazole: Lacks the pyrimidine group but shares the benzothiazole and piperazine moieties.

    4-(4,6-Dimethylpyrimidin-2-yl)piperazine: Contains the pyrimidine and piperazine groups but lacks the benzothiazole moiety.

    N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)piperazine: A structurally related compound with different biological activities.

The uniqueness of this compound lies in its hybrid structure, which imparts a combination of biological activities not seen in the individual components.

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C17H19N5S/c1-12-11-13(2)19-17(18-12)22-9-7-21(8-10-22)16-14-5-3-4-6-15(14)23-20-16/h3-6,11H,7-10H2,1-2H3

InChI Key

AQHZKZYZMOKHTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43)C

Origin of Product

United States

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